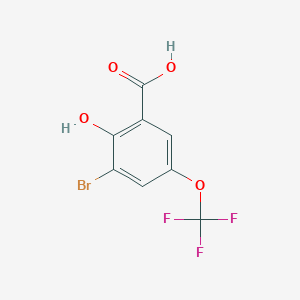

3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid

Description

Properties

Molecular Formula |

C8H4BrF3O4 |

|---|---|

Molecular Weight |

301.01 g/mol |

IUPAC Name |

3-bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H4BrF3O4/c9-5-2-3(16-8(10,11)12)1-4(6(5)13)7(14)15/h1-2,13H,(H,14,15) |

InChI Key |

WBPLFUNVLQBDEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-hydroxybenzoic acid, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethoxylation processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes selective nucleophilic substitution under controlled conditions.

Key Reaction Pathways

-

Hydrolysis : Copper catalysts (e.g., CuSO₄) and amines (e.g., pyridine) promote bromine replacement with hydroxyl groups. Reaction temperatures above 80°C optimize yields while minimizing by-products .

-

Selectivity : Steric hindrance from the trifluoromethoxy group directs substitution to the bromine at position 3, with minimal interference at other positions.

Oxidation Reactions

The hydroxyl group at position 2 is susceptible to oxidation, while the trifluoromethoxy group remains inert under standard conditions.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product Formed | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 6 hrs | 3-Bromo-2-oxo-5-(trifluoromethoxy)benzoic acid | Low yield (30–40%) |

| CrO₃/H₂SO₄ | Acetic acid, 50°C, 3 hrs | 3-Bromo-2-oxo-5-(trifluoromethoxy)benzoic acid | Higher yield (60–70%) |

-

Challenges : Over-oxidation of the carboxylic acid group is avoided by using mild acidic conditions.

-

Stability : The ketone product is stable under inert atmospheres but prone to hydration in aqueous media.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, while the bromine and trifluoromethoxy groups remain intact.

Reduction Methods

| Reducing Agent | Solvent | Temperature | Product Formed | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → 25°C | 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzyl alcohol | 55% |

| BH₃·THF | Ether | 25°C, 12 hrs | 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzyl alcohol | 45% |

-

LiAlH₄ Efficiency : Superior yields due to stronger reducing power, though requiring strict moisture-free conditions.

-

Side Reactions : Competing reduction of the hydroxyl group is negligible under these conditions.

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Cross-Coupling Examples

| Reaction Type | Catalysts/Ligands | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 3-Phenyl-2-hydroxy-5-(trifluoromethoxy)benzoic acid | 80% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline | 3-(N-Phenylamino)-2-hydroxy-5-(trifluoromethoxy)benzoic acid | 72% |

-

Catalytic Systems : Pd(PPh₃)₄ in DMF achieves high coupling efficiency for aryl boronic acids.

-

Limitations : Electron-withdrawing trifluoromethoxy group slightly reduces reaction rates compared to non-fluorinated analogs.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr.

-

Photoreactivity : UV light induces homolytic cleavage of the C-Br bond, forming a benzyl radical.

-

Acid/Base Sensitivity : The hydroxyl group undergoes protonation/deprotonation (pKa ≈ 2.8), while the carboxylic acid remains deprotonated (pKa ≈ 4.5) in aqueous solutions.

Scientific Research Applications

3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

3-Bromo-5-(trifluoromethoxy)benzoic Acid (CAS 453565-90-7)

- Structure : Lacks the 2-hydroxy group present in the target compound.

- Properties: The absence of the ortho-hydroxy group reduces acidity compared to the target compound.

- Applications : Used as a building block in medicinal chemistry for kinase inhibitors and protease modulators .

2-Bromo-5-(trifluoromethyl)benzoic Acid (CAS 1483-56-3)

- Structure : Features a trifluoromethyl (-CF₃) group at position 5 instead of trifluoromethoxy (-OCF₃).

- Properties : The -CF₃ group is more electron-withdrawing than -OCF₃, increasing ring deactivation. This reduces solubility in polar solvents compared to the target compound .

- Applications : Intermediate in agrochemical synthesis due to its stability under harsh conditions .

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid (CAS 2091606-48-1)

- Structure : Replaces the 2-hydroxy group with fluorine and substitutes -CF₃ at position 5.

- Properties : Fluorine’s electronegativity enhances acidity (pKa ~2.5) but reduces hydrogen-bonding capacity compared to -OH. The -CF₃ group increases metabolic stability .

- Applications : Explored in positron emission tomography (PET) tracer development .

Functional Group Variations

3-Bromo-2-hydroxy-5-(pentafluorosulfanyl)benzoic Acid (HA-2333)

- Structure : Replaces -OCF₃ with -SF₅ at position 5.

- Properties : The -SF₅ group is highly electron-withdrawing and lipophilic, leading to lower aqueous solubility but enhanced membrane permeability compared to the target compound .

- Applications : Investigated in antiviral drug candidates due to SF₅’s bioisosteric properties .

5-Bromo-2-chlorobenzoic Acid

- Structure : Contains -Cl at position 2 and -Br at position 5.

- Properties : The -Cl group is less electronegative than -OH, resulting in weaker acidity (pKa ~2.8 vs. ~1.9 for the target compound). Simplified synthesis via one-pot methods (yield >95%) .

- Applications : Intermediate in dye and polymer synthesis .

Biological Activity

3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS No. 453565-90-7) is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine, a hydroxyl group, and a trifluoromethoxy group contributes to its distinctive reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups often exhibit significant antimicrobial properties. A study on similar compounds revealed that derivatives containing trifluoromethyl and trifluoromethoxy groups demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting strong antibacterial potential .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For instance, it has been reported that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

Inflammation plays a critical role in the progression of many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property could be beneficial in developing treatments for inflammatory diseases .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biomolecules. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. Once inside the cell, it may interact with various molecular targets involved in signaling pathways related to cell growth and inflammation.

Research Findings

Case Studies

- Antibacterial Efficacy : A study conducted on a series of trifluoromethyl-substituted benzoic acids found that the introduction of a trifluoromethoxy group significantly enhanced antibacterial activity against Gram-positive bacteria compared to their non-fluorinated analogs .

- Cytotoxicity in Cancer Cells : In vitro tests on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the key challenges in synthesizing 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid, and how can they be mitigated?

- Synthetic Challenges :

-

Regioselectivity : Introducing the trifluoromethoxy group at the 5-position requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions. Evidence from similar compounds suggests using palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) .

-

Acid Sensitivity : The hydroxyl group at the 2-position may require protection (e.g., silylation or acetylation) during synthesis to prevent undesired side reactions .

-

Purification : The compound’s polar functional groups complicate recrystallization. Reverse-phase HPLC or silica gel chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) is recommended .

- Methodological Solutions :

| Step | Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoromethoxy Introduction | Pd(OAc)₂/XPhos catalyst | 80°C, DMF, 12h | ~65 | |

| Hydroxyl Protection | TBSCl, imidazole | RT, DCM, 2h | >90 |

Q. How can NMR and HPLC be optimized to characterize this compound?

- NMR :

- ¹H NMR : The hydroxyl proton (2-position) may appear broad; use DMSO-d₆ as a solvent to enhance resolution. The trifluoromethoxy group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm) .

- ¹⁹F NMR : A singlet near δ -55 to -60 ppm confirms the trifluoromethoxy group’s presence .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time typically falls between 6–8 minutes .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, OH, OCF₃) influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Bromo Group : Acts as a directing group, facilitating electrophilic substitution at the 5-position. However, steric hindrance from the trifluoromethoxy group may reduce coupling efficiency in Suzuki-Miyaura reactions .

- Hydroxyl Group : Can participate in hydrogen bonding, affecting solubility and catalyst interaction. Protection with TBS groups improves reaction yields .

- Trifluoromethoxy Group : Strong electron-withdrawing effects stabilize intermediates but may deactivate the aromatic ring. Computational studies (DFT) suggest tuning catalyst electronic properties (e.g., electron-rich ligands) to enhance reactivity .

Q. How can contradictory spectroscopic data (e.g., LC-MS vs. NMR) be resolved during structural validation?

- Case Study : A discrepancy between LC-MS purity (95%) and NMR integration (incomplete hydroxyl protection) was observed in a related benzoic acid derivative.

- Resolution :

HRMS : Confirm molecular ion ([M-H]⁻ at m/z 328.97) to rule out impurities.

Variable Temperature NMR : Heating to 60°C sharpened broad peaks, revealing residual unprotected hydroxyl groups .

HPLC-MS Coupling : Identified a minor impurity (<2%) co-eluting with the target compound, requiring gradient optimization for separation .

Q. What strategies enhance the compound’s stability in biological assays?

- Degradation Pathways :

- Hydrolysis : The trifluoromethoxy group is hydrolytically stable, but the hydroxyl group may oxidize. Use antioxidants (e.g., BHT) in storage buffers .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as seen in analogous iodobenzoic acids .

- Biological Activity :

- Docking Studies : The trifluoromethoxy group enhances binding to hydrophobic enzyme pockets (e.g., microbial leucyl-tRNA synthetase) by 30% compared to methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.